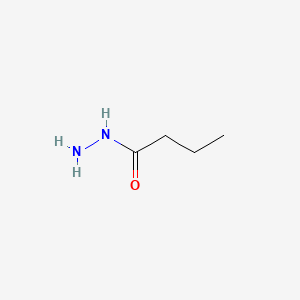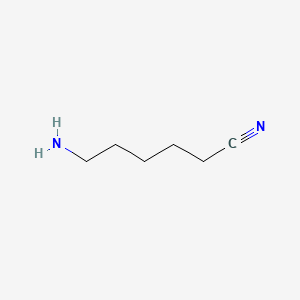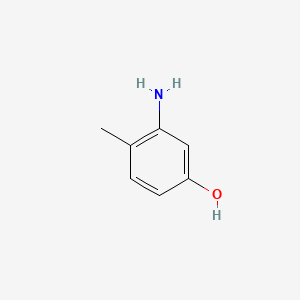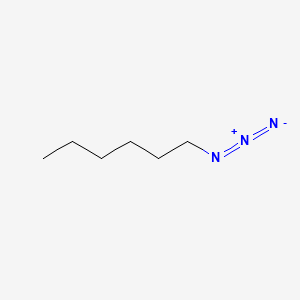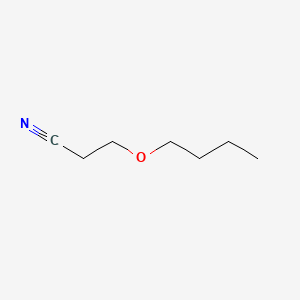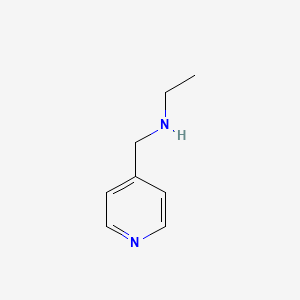
4-(Ethylaminomethyl)pyridine
Overview
Description
4-(Ethylaminomethyl)pyridine is a secondary amine with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol . It is also known by other names such as N-(Pyridin-4-ylmethyl)ethanamine and N-Ethyl-4-pyridinemethanamine . This compound is characterized by its clear, colorless to light yellow liquid form and is miscible in water .
Mechanism of Action
Target of Action
It is known that this compound is a secondary amine .
Mode of Action
It is known to be used in the synthesis of sodium dithiocarbamate ligands and 4-(ethylaminodithiocarbamate) methylpyridine diorganotin derivatives .
Biochemical Pathways
Its role in the synthesis of sodium dithiocarbamate ligands and 4-(ethylaminodithiocarbamate) methylpyridine diorganotin derivatives suggests it may be involved in the biochemical pathways related to these compounds .
Pharmacokinetics
It is known that this compound is a liquid at room temperature with a density of 0979 g/mL at 25 °C .
Biochemical Analysis
Biochemical Properties
4-(Ethylaminomethyl)pyridine plays a significant role in biochemical reactions due to its ability to act as a ligand. It interacts with enzymes and proteins, forming complexes that can alter the activity of these biomolecules. For instance, it is used in the synthesis of sodium dithiocarbamate ligands, which are known to interact with metal ions and enzymes, potentially inhibiting or activating their functions . The nature of these interactions often involves coordination bonds between the nitrogen atoms of this compound and the active sites of enzymes or metal ions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific enzymes and proteins, this compound can modulate the activity of signaling pathways, leading to changes in gene expression. These changes can affect cellular metabolism, potentially altering the production of key metabolites and energy levels within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The binding interactions typically involve the nitrogen atoms of the pyridine ring, which can form coordination bonds with the active sites of enzymes. These interactions can lead to changes in enzyme activity, resulting in altered biochemical pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, while at higher doses, toxic or adverse effects can be observed. Threshold effects have been noted, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can lead to toxicity, affecting vital organs and systems in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, particularly in pathways related to pyridine nucleotide metabolism. The compound’s interactions with enzymes such as NAD and NADP can modulate oxidation-reduction reactions, affecting energy production and other cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing biochemical pathways and cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(Ethylaminomethyl)pyridine typically involves the reaction of 4-picolinic acid with ethylamine in the presence of a reducing agent such as phenylsilane . The reaction is carried out under heating and stirring conditions for about 3 hours, followed by the addition of a Lewis acid to complete the reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-(Ethylaminomethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(Ethylaminomethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of sodium dithiocarbamate ligands and diorganotin derivatives.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
- 4-(Methylaminomethyl)pyridine
- 4-(Aminomethyl)pyridine
- 2-(Methylamino)pyridine
Comparison: 4-(Ethylaminomethyl)pyridine is unique due to its ethylamino group, which imparts distinct chemical properties compared to its methyl and amino analogs. This difference in structure can influence its reactivity, solubility, and applications in various fields .
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-9-7-8-3-5-10-6-4-8/h3-6,9H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAMQLFFVBPAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187049 | |
| Record name | 4-((Ethylamino)methyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33403-97-3 | |
| Record name | N-Ethyl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33403-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((Ethylamino)methyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033403973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33403-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-((Ethylamino)methyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethylpyridine-4-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((ETHYLAMINO)METHYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYE32X3W6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(ethylaminomethyl)pyridine act as a ligand in the formation of metal complexes?
A1: this compound can act as a bidentate ligand through its nitrogen atoms. The pyridine nitrogen and the amine nitrogen can both donate electron pairs to a metal center, forming a stable five-membered chelate ring. This coordination mode has been observed in its reaction with diorganotin dichlorides, leading to the formation of mononuclear complexes. []
Q2: What is the significance of the anisobidentate coordination mode observed in the diorganotin dithiocarbamate complexes derived from this compound?
A2: The anisobidentate coordination of the dithiocarbamate moiety, formed from this compound, carbon disulfide, and KOH, to the tin atom is confirmed by the varying Sn-S bond distances revealed through X-ray diffraction analysis. [] This difference in bond lengths suggests that the electron density is not equally shared between the two sulfur atoms of the dithiocarbamate group and the tin center, influencing the complex's stability and reactivity.
Q3: What are the potential applications of ruthenium complexes containing this compound?
A3: Ruthenium complexes incorporating this compound as a ligand have shown promising results as potential antimicrobial agents. [] Additionally, these complexes have demonstrated interaction with calf thymus DNA (CT-DNA), evidenced by changes in UV-Visible and fluorescence spectra. [] This DNA binding ability suggests potential applications in chemotherapy, although further research is necessary to understand the mechanism and selectivity of these interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


